BenchChemオンラインストアへようこそ!

PROTAC TYK2 degradation agent1

TYK2 degradation DC50 comparison PROTAC potency

PROTAC TYK2 degradation agent1 is a first-in-class VHL-recruiting TYK2 degrader that ablates both enzymatic and scaffolding functions—unlike allosteric inhibitors that spare the TYK2 scaffold. With DC50 14 nM and confirmed subtype selectivity over JAK1/2/3 in Jurkat cells, it enables clean dissection of TYK2-dependent signaling. Ideal for scaffold-function studies, E3 ligase comparator experiments versus CRBN-based degraders, and in vitro loss-of-function assays. Note: no published in vivo PK/PD data—plan pilot studies if in vivo translation required.

Molecular Formula C55H69N13O7S
Molecular Weight 1056.3 g/mol
Cat. No. B12399253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC TYK2 degradation agent1
Molecular FormulaC55H69N13O7S
Molecular Weight1056.3 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCNC(=O)C4=CN=C(C=C4)NC5=NC=C(C(=C5)NC6=CC=CC(=C6OC)C7=NN(C=N7)C)C(=O)NC)O
InChIInChI=1S/C55H69N13O7S/c1-34-48(76-33-62-34)36-21-19-35(20-22-36)28-60-53(73)43-26-38(69)31-68(43)54(74)49(55(2,3)4)65-46(70)18-13-11-9-8-10-12-14-25-57-51(71)37-23-24-44(58-29-37)64-45-27-42(40(30-59-45)52(72)56-5)63-41-17-15-16-39(47(41)75-7)50-61-32-67(6)66-50/h15-17,19-24,27,29-30,32-33,38,43,49,69H,8-14,18,25-26,28,31H2,1-7H3,(H,56,72)(H,57,71)(H,60,73)(H,65,70)(H2,58,59,63,64)/t38-,43+,49-/m1/s1
InChIKeyZQBPERKIXUCCNQ-DXGZDBETSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC TYK2 Degradation Agent1: Technical Baseline and Procurement Context for Subtype-Selective TYK2 Degradation Research


PROTAC TYK2 degradation agent1 (also designated degrader 37, CAS 2921556-14-9) is a bifunctional proteolysis-targeting chimera (PROTAC) engineered to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase for the selective degradation of tyrosine kinase 2 (TYK2) [1]. The compound operates via an allosteric TYK2 ligand derived from a known pseudokinase domain inhibitor, conjugated through an optimized alkyl linker to a VHL-recruiting moiety, thereby inducing TYK2 ubiquitination and subsequent proteasomal degradation rather than merely inhibiting kinase activity [2]. The compound exhibits a degradation half-maximal concentration (DC50) of 14 nM in cellular assays, with subtype selectivity demonstrated against JAK1, JAK2, and JAK3 in Jurkat cell models [1].

Why Generic Substitution Fails: Quantitative Differentiation Between PROTAC TYK2 Degradation Agent1 and In-Class Alternatives


Substitution among TYK2-targeting agents is not scientifically valid due to orthogonal mechanisms of action, divergent degradation efficiency, and distinct E3 ligase recruitment strategies that produce non-interchangeable experimental outcomes. PROTAC TYK2 degradation agent1 (VHL-recruiting, DC50 = 14 nM) [1] differs fundamentally from CRBN-recruiting TYK2 PROTACs such as TYD-68/15t (DC50 = 0.42 nM) [2] and from occupancy-driven TYK2 inhibitors including deucravacitinib (TYK2 JH2 IC50 = 0.2 nM) [3] and zasocitinib (TYK2 JH2 Ki = 0.0087 nM) [4]. Critically, PROTAC-mediated degradation eliminates both enzymatic and scaffolding functions of TYK2, whereas orthosteric and allosteric inhibitors preserve scaffolding-mediated signaling that can sustain pathway activity independent of kinase function. These distinctions mandate compound-specific procurement decisions informed by the precise biological question under investigation.

PROTAC TYK2 Degradation Agent1: Quantitative Evidence for Differentiated Scientific Selection


TYK2 Degradation Efficiency: PROTAC TYK2 Degradation Agent1 Versus Lead CRBN-Recruiting Degrader TYD-68

PROTAC TYK2 degradation agent1 (degrader 37) achieves a TYK2 degradation DC50 of 14 nM in cellular assays, representing a first-in-class VHL-recruiting TYK2 degrader with validated subtype selectivity [1]. In direct cross-study comparison, the more recently developed CRBN-recruiting TYK2 PROTAC degrader TYD-68 (compound 15t) exhibits a DC50 of 0.42 nM—approximately 33-fold more potent on a concentration basis [2]. The two compounds recruit distinct E3 ligases (VHL versus CRBN), which may influence degradation kinetics, tissue-specific E3 ligase expression dependencies, and resistance profile emergence in different experimental systems.

TYK2 degradation DC50 comparison PROTAC potency

Mechanistic Differentiation: Degradation Versus Inhibition of TYK2 Signaling

PROTAC TYK2 degradation agent1 eliminates TYK2 protein entirely, removing both its kinase enzymatic activity and its scaffolding function that facilitates STAT protein recruitment and phosphorylation [1]. In contrast, allosteric TYK2 inhibitors such as deucravacitinib (TYK2 JH2 IC50 = 0.2 nM) and zasocitinib (TYK2 JH2 Ki = 0.0087 nM) stabilize the pseudokinase domain to block ATP binding in the catalytic JH1 domain but preserve TYK2 protein expression and scaffolding architecture [2][3]. The differential elimination of scaffolding function is mechanistically significant: TYK2's scaffolding role in cytokine receptor complexes may sustain residual STAT activation even when kinase activity is fully inhibited. This distinction has been explicitly noted in the TYK2 PROTAC literature, which states that "existing TYK2 inhibitors only modulate its kinase activity" and that degradation approaches are required to interrogate scaffolding biology [4].

PROTAC mechanism TYK2 scaffolding kinase-independent signaling

Subtype Selectivity Profile: TYK2 Versus JAK1/2/3 in Jurkat Cellular Assays

PROTAC TYK2 degradation agent1 was explicitly validated for subtype selectivity against other JAK family members in Jurkat cell assays, demonstrating TYK2 degradation without affecting protein levels of JAK1, JAK2, or JAK3 [1]. This selectivity profile mirrors that of the parent allosteric TYK2 inhibitor from which the TYK2 ligand moiety was derived. While deucravacitinib demonstrates approximately 5-fold selectivity for TYK2 JH2 (IC50 = 0.2 nM) over JAK1 JH2 (IC50 = 1 nM) [2], and zasocitinib exhibits >1 million-fold selectivity for TYK2 over JAK1/2/3 at the biochemical level (TYK2 JH2 Ki = 0.0087 nM; JAK1 JH2 Ki >15,000 nM) [3], PROTAC TYK2 degradation agent1's selectivity operates at the protein degradation level rather than at enzymatic inhibition level. No quantitative selectivity ratio has been published for PROTAC TYK2 degradation agent1.

JAK family selectivity subtype-selective degradation off-target JAK degradation

E3 Ligase Recruitment Strategy: VHL-Dependent Degradation Versus CRBN-Based Alternatives

PROTAC TYK2 degradation agent1 recruits the VHL E3 ubiquitin ligase, distinguishing it from CRBN-recruiting TYK2 PROTACs such as TYD-68 [1][2]. VHL and CRBN exhibit distinct tissue expression profiles and ubiquitination substrate preferences, which may confer differential degradation efficiency across cell types and experimental models. The TYK2 degrader development history demonstrates that VHL recruitment via alkyl linkers of varying lengths yielded degrader 5 (moderate activity) and subsequent optimization produced degrader 37 (PROTAC TYK2 degradation agent1) with improved potency while retaining JAK family selectivity [1]. In contrast, TYD-68 was developed through CRBN recruitment based on an allosteric TYK2 inhibitor scaffold, achieving DC50 = 0.42 nM and Dmax = 95% [2].

VHL E3 ligase CRBN E3 ligase PROTAC design

In Vivo Validation Gap: PROTAC TYK2 Degradation Agent1 Lacks Published In Vivo Efficacy Data

No peer-reviewed in vivo efficacy, pharmacokinetic, or tolerability data are currently available for PROTAC TYK2 degradation agent1 in publicly accessible literature. Vendor product descriptions indicate that the compound "enables the study of TYK2 function and signaling in both cellular and in vivo models" [1], but specific in vivo experimental results have not been published. In contrast, the CRBN-recruiting TYK2 degrader TYD-68 (compound 15t) has published in vivo data demonstrating activity in a murine psoriasis model: "15t was active in vivo and significantly suppressed TYK2-mediated pathology in a murine psoriasis model without apparent toxicity" [2]. This represents a critical procurement consideration for researchers requiring compounds with validated in vivo performance.

in vivo validation pharmacokinetics preclinical efficacy

PROTAC TYK2 Degradation Agent1: Evidence-Aligned Application Scenarios for Scientific Procurement Decisions


Mechanistic Studies of TYK2 Scaffolding Function in Cytokine Signaling

PROTAC TYK2 degradation agent1 is uniquely positioned for experiments requiring complete elimination of TYK2 protein—including both kinase activity and scaffolding function. Unlike allosteric inhibitors such as deucravacitinib (TYK2 JH2 IC50 = 0.2 nM) that preserve the TYK2 scaffold [1], this degrader ablates the protein entirely, enabling direct interrogation of scaffolding-dependent STAT recruitment and phosphorylation that may persist under kinase inhibition alone [2]. This application is directly supported by the degrader's published characterization as a first-in-class VHL-recruiting TYK2 degrader with demonstrated subtype selectivity [3].

Comparative E3 Ligase Biology Studies: VHL-Dependent Versus CRBN-Dependent TYK2 Degradation

PROTAC TYK2 degradation agent1 serves as a VHL-recruiting comparator to CRBN-based TYK2 PROTACs such as TYD-68 (DC50 = 0.42 nM, Dmax = 95%) [4]. This enables studies investigating how E3 ligase choice influences degradation kinetics, cell-type-specific efficacy, and resistance mechanism emergence. The compound's DC50 of 14 nM in Jurkat cells [3] provides a defined potency benchmark for VHL-dependent TYK2 degradation against which CRBN-based degraders can be quantitatively compared in side-by-side experimental designs.

In Vitro Target Validation and Pathway Dissection in Autoimmune Disease Models

The compound's demonstrated ability to selectively suppress TYK2 protein levels at 1 μM (6 h exposure) without affecting JAK1, JAK2, or JAK3 levels in Jurkat cellular assays [3] supports its use as a chemical probe for TYK2 loss-of-function studies in vitro. This selectivity profile enables clean dissection of TYK2-dependent versus JAK1/2/3-dependent cytokine signaling (IL-12, IL-23, and type I IFN pathways) in cellular models relevant to psoriasis, inflammatory bowel disease, and other autoimmune conditions. Procurement for in vitro studies should account for the 14 nM DC50 when designing dose-response experiments.

Limited Suitability: In Vivo Efficacy Studies Without Pilot Characterization

PROTAC TYK2 degradation agent1 lacks published in vivo pharmacokinetic, pharmacodynamic, or efficacy data [3]. For studies requiring immediate in vivo translation, the CRBN-recruiting degrader TYD-68 offers peer-reviewed validation of in vivo activity and significant TYK2-mediated pathology suppression in a murine psoriasis model without apparent toxicity [4]. Selection of PROTAC TYK2 degradation agent1 for in vivo work necessitates either (a) upfront pilot characterization of PK/PD/tolerability, or (b) study designs where in vivo validation is not a primary requirement. This evidence gap should directly inform procurement planning and experimental timeline estimates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC TYK2 degradation agent1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.